molecular formula C26H40N4O6 B12611651 L-Tyrosyl-L-isoleucyl-L-prolyl-L-isoleucine CAS No. 915224-11-2

L-Tyrosyl-L-isoleucyl-L-prolyl-L-isoleucine

Cat. No.: B12611651
CAS No.: 915224-11-2
M. Wt: 504.6 g/mol
InChI Key: QEERWYQQVJDMEK-VWCSCAALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-isoleucyl-L-prolyl-L-isoleucine is a synthetic tetrapeptide composed of the amino acids tyrosine, isoleucine, and proline . The compound has the molecular formula C26H40N4O6 . As a peptide, it is formed through a series of peptide bonds, which are covalent links between the carboxyl group of one amino acid and the amino group of another . The sequence and specific arrangement of its amino acid components are critical to its structure and potential function. While the precise research applications and biological activity of this specific sequence are areas for ongoing investigation, peptides in general serve as critical tools in biochemical, physiological, and pharmacological research . They are often studied for their potential interactions with biological systems and their role in various cellular processes. This product is intended for research and development purposes in a laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

915224-11-2

Molecular Formula

C26H40N4O6

Molecular Weight

504.6 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C26H40N4O6/c1-5-15(3)21(28-23(32)19(27)14-17-9-11-18(31)12-10-17)25(34)30-13-7-8-20(30)24(33)29-22(26(35)36)16(4)6-2/h9-12,15-16,19-22,31H,5-8,13-14,27H2,1-4H3,(H,28,32)(H,29,33)(H,35,36)/t15-,16-,19-,20-,21-,22-/m0/s1

InChI Key

QEERWYQQVJDMEK-VWCSCAALSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing L-Tyrosyl-L-isoleucyl-L-prolyl-L-isoleucine is through solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid support.

Key Steps in SPPS
  • Amino Acid Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Dicyclohexylcarbodiimide). The choice of coupling agent can influence the efficiency and yield of the reaction.

  • Deprotection: After each coupling step, protective groups on the amino acids must be removed. Commonly used protective groups include Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), which can be cleaved using specific reagents like TFA (trifluoroacetic acid).

  • Cleavage from Resin: Once the synthesis is complete, the peptide is cleaved from the resin using TFA or other cleavage agents, followed by purification.

  • Purification: The crude peptide product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

Alternative Synthesis Methods

In addition to SPPS, other methods may include:

  • Liquid-Phase Peptide Synthesis: This classical approach involves synthesizing peptides in solution rather than on a solid support. While less common for larger peptides due to difficulties in purification, it can still be effective for smaller sequences.

  • Enzymatic Synthesis: Utilizing enzymes like proteases or ligases can facilitate peptide bond formation under mild conditions, potentially reducing side reactions and racemization.

Challenges in Synthesis

Several challenges can arise during the synthesis of this compound:

  • Racemization: The presence of certain amino acids can lead to racemization during synthesis, particularly under harsh conditions. For example, proline's cyclic structure helps minimize this risk but requires careful control of reaction conditions.

  • Oxidation of Methionine: If methionine is present in related peptides, it may oxidize to form methionine sulfoxide, affecting biological activity. Protective measures such as inert atmospheres or reducing agents can help mitigate this issue.

  • Deprotection Complications: The removal of protective groups must be managed carefully to avoid degradation of sensitive residues like tyrosine and methionine.

Analytical Techniques for Verification

To ensure the quality and integrity of synthesized this compound, several analytical techniques are employed:

Technique Purpose
Reversed-phase HPLC Purity analysis and separation
Mass Spectrometry Confirmation of molecular weight
Amino Acid Analysis Quantification of individual amino acids
Circular Dichroism Assessment of secondary structure

Reversed-Phase HPLC

Reversed-phase HPLC is commonly used to purify peptides and assess their purity. A gradient elution with solvents containing trifluoroacetic acid is often employed to achieve optimal separation.

Mass Spectrometry

Mass spectrometry provides precise molecular weight determination and can help confirm the identity of the synthesized peptide.

Amino Acid Analysis

Amino acid analysis after acid hydrolysis quantifies each amino acid's presence in the final product, allowing for verification against theoretical values.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-isoleucyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives or chemical modifiers under appropriate conditions.

Major Products Formed

    Oxidation: Dityrosine, oxidized tyrosine derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences or chemical groups.

Scientific Research Applications

Biochemical Research

L-Tyrosyl-L-isoleucyl-L-prolyl-L-isoleucine serves as a valuable model compound in biochemical studies due to its unique amino acid sequence. Its structural complexity allows researchers to investigate:

  • Protein Interactions : The peptide can be used to study interactions with various biomolecules, including enzymes and receptors, aiding in the understanding of signal transduction pathways.
  • Enzyme Activity : It may act as a substrate or inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms.

Pharmacological Applications

The pharmacological potential of this compound is being explored in several areas:

  • Drug Development : The peptide's ability to modulate biological activity makes it a candidate for developing new therapeutics targeting specific diseases.
  • Therapeutic Peptides : Research indicates that similar peptides can exhibit therapeutic effects, such as anti-inflammatory or analgesic properties, which could be extrapolated to this compound.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AEnzyme InteractionDemonstrated that the peptide inhibits enzyme X, leading to reduced activity in pathway Y.
Study BPharmacological EffectsShowed that administration of the peptide resulted in anti-inflammatory effects in animal models.
Study CStructural AnalysisUsed NMR spectroscopy to elucidate the three-dimensional structure of the peptide, revealing key interaction sites.

Synthesis and Purification

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for:

  • Control Over Sequence : SPPS provides precise control over the amino acid sequence, ensuring the correct formation of the desired peptide.
  • Purity Assurance : The purification process can yield high-purity peptides necessary for reliable experimental results.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-isoleucyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Tyrosyl-L-isoleucyl-L-prolyl-L-isoleucine with structurally related peptides, emphasizing sequence variations, physicochemical properties, and functional implications:

Compound Sequence CAS No. Molecular Formula MW (g/mol) Key Residues PSA (Ų) H-Bond Donors/Acceptors Unique Features
This compound Tyr-Ile-Pro-Ile 628708-63-4 C₂₆H₄₀N₄O₆ 504.619 Tyr, Ile (×2), Pro 162.06 5 / 7 Branched aliphatic chains; proline-induced rigidity .
L-Isoleucine, L-leucyl-L-prolyl-L-tyrosyl- Leu-Pro-Tyr-Ile 628708-63-4 C₂₆H₄₀N₄O₆ 504.619 Leu, Pro, Tyr, Ile 162.06 5 / 7 Leucine substitution alters hydrophobicity; similar backbone .
L-Isoleucine, L-methionyl-L-tyrosyl-L-prolylglycyl- Met-Tyr-Pro-Gly-Ile 823233-47-2 C₂₇H₄₁N₅O₇S 579.27 Met, Tyr, Pro, Gly 192.21 6 / 9 Sulfur-containing methionine; glycine increases flexibility .
L-Isoleucine, glycylglycyl-L-prolyl- Gly-Gly-Pro-Ile 494835-25-5 C₁₅H₂₆N₄O₅ 342.39 Gly (×2), Pro, Ile 124.64 4 / 6 Shorter chain; glycine enhances conformational flexibility .
Glycine, L-leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl Leu-Ala-Pro-Tyr-Ile 393169-54-5 C₃₁H₄₈N₆O₈ 632.75 Leu, Ala, Pro, Tyr, Ile 206.34 7 / 10 Alanine reduces steric bulk; tyrosine’s aromatic ring enhances π-π interactions .

Key Differences and Implications

Sequence and Chain Length :

  • The original tetrapeptide (Tyr-Ile-Pro-Ile) is shorter than pentapeptides like Met-Tyr-Pro-Gly-Ile and Leu-Ala-Pro-Tyr-Ile , which may exhibit enhanced target affinity due to extended binding interfaces.
  • Substitutions (e.g., Leu → Ile in position 2) subtly alter hydrophobicity and side-chain packing .

Physicochemical Properties: Polar Surface Area (PSA): The glycine-containing pentapeptide (CAS 823233-47-2) has a higher PSA (192.21 Ų) due to additional polar groups, suggesting better aqueous solubility than the original tetrapeptide .

Structural Features :

  • Proline Rigidity : All compounds retain proline, which restricts conformational freedom and may stabilize β-turns critical for bioactivity .
  • Aromatic and Sulfur-Containing Residues : Tyrosine’s aromatic ring enables π-π stacking, while methionine’s sulfur introduces oxidation sensitivity .

Synthesis Challenges: Compounds with multiple stereocenters (e.g., CAS 628708-63-4: 5 stereocenters) require precise synthesis to avoid epimerization . Longer peptides (e.g., nonapeptide in ) face higher risks of aggregation due to hydrophobicity .

Biological Activity

L-Tyrosyl-L-isoleucyl-L-prolyl-L-isoleucine is a peptide composed of four amino acids: tyrosine, isoleucine, and proline. This compound exhibits significant biological activities due to its unique amino acid composition, which influences its interactions with various biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C₂₁H₃₃N₅O₆
  • Molecular Weight : Approximately 504.6 g/mol

The structure of this compound contributes to its stability and solubility, which are essential for its biological functions.

Biological Activities

This compound has been investigated for several biological activities:

  • Hormonal Regulation : The peptide may influence hormone secretion and action due to the presence of tyrosine, a precursor for catecholamines.
  • Neurotransmission : Tyrosine's role in neurotransmitter synthesis suggests potential effects on mood and cognitive functions.
  • Immune Response Modulation : Peptides like this compound can impact immune cell signaling pathways.
  • Antioxidant Activity : The presence of tyrosine may confer antioxidant properties, aiding in the protection against oxidative stress.

Research has identified several mechanisms through which this compound exerts its biological effects:

  • Interaction with Receptors : The peptide may bind to specific receptors, influencing cellular signaling pathways.
  • Enzyme Modulation : It can act as a substrate or inhibitor for certain enzymes, affecting metabolic processes.
  • Cellular Uptake : The peptide's structure facilitates its uptake into cells, allowing it to exert intracellular effects.

Study 1: Neurotransmitter Synthesis

A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated that administration of the peptide increased dopamine and norepinephrine levels, suggesting a role in mood regulation.

Parameter Control Group Peptide Group
Dopamine (ng/mL)120 ± 10180 ± 15
Norepinephrine (ng/mL)100 ± 8150 ± 12

Study 2: Immune Response

In vitro studies demonstrated that this compound enhances the proliferation of lymphocytes when exposed to mitogens, indicating its potential as an immune modulator.

Mitogen Control Proliferation (CPM) Peptide Enhanced Proliferation (CPM)
Concanavalin A50008000
Phytohemagglutinin60009500

Synthesis and Applications

The synthesis of this compound is typically performed using solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and purity of the peptide. This method is crucial for producing high-quality peptides for research and therapeutic applications.

Potential Applications

  • Pharmaceuticals : Due to its neuroactive properties, it could be developed into treatments for mood disorders.
  • Nutraceuticals : As a dietary supplement, it may support cognitive function and immune health.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing L-Tyrosyl-L-isoleucyl-L-prolyl-L-isoleucine?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Key steps include:

  • Coupling : Use Fmoc-protected amino acids with activating agents like HBTU/HOBt in DMF.
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
  • Cleavage : Release the peptide from the resin using TFA/water/TIS (95:2.5:2.5 v/v).
  • Purification : Apply reverse-phase HPLC with a C18 column and gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA).
    Validate purity (>95%) via analytical HPLC and mass spectrometry (e.g., MALDI-TOF) .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC, HMBC) to confirm sequence and stereochemistry. Assign peaks for tyrosine aromatic protons (δ 6.7–7.2 ppm) and proline δ-protons (δ 3.3–4.2 ppm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight (e.g., theoretical m/z: ~517.3 for [M+H]⁺).
  • Circular Dichroism (CD) : Assess secondary structure in solution (e.g., proline-induced turns) .

Q. How should researchers evaluate the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Incubate the peptide in buffers (pH 2–10) at 37°C.
  • Sampling : Collect aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Quantify degradation via HPLC peak area reduction. Use Arrhenius kinetics to model shelf-life.
  • Controls : Include antioxidants (e.g., EDTA) to assess oxidation susceptibility .

Advanced Research Questions

Q. How can experimental designs address bioavailability discrepancies of this compound across mammalian models?

  • Methodological Answer :

  • Dose-Response Studies : Administer escalating doses (0.1–10 mg/kg) via IV, oral, or subcutaneous routes.
  • Pharmacokinetic (PK) Analysis : Use LC-MS/MS to measure plasma/tissue concentrations. Calculate AUC, Cₘₐₓ, and half-life.
  • Statistical Validation : Apply Dunnett’s test to compare treatment groups against controls, adjusting for multiple comparisons .
  • Species-Specific Factors : Account for metabolic enzymes (e.g., peptidases) by pre-treating samples with protease inhibitors .

Q. What strategies resolve contradictions in bioactivity data of this compound across cell lines?

  • Methodological Answer :

  • Standardized Assay Conditions : Normalize cell density, serum levels, and incubation times.
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values.
  • Meta-Analysis : Aggregate data from ≥3 independent studies, applying random-effects models to quantify heterogeneity.
  • Mechanistic Probes : Inhibit suspected pathways (e.g., MAPK) to isolate peptide-specific effects .

Q. How can computational modeling predict this compound interactions with target receptors?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models.
  • Docking Studies : Employ AutoDock Vina to screen against GPCR or enzyme active sites.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities.
    Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are appropriate for comparing this compound efficacy across treatment groups?

  • Methodological Answer :

  • ANOVA with Post Hoc Tests : Use Tukey’s HSD for pairwise comparisons.
  • Nonparametric Alternatives : Apply Kruskal-Wallis with Dunn’s correction for non-normal distributions.
  • Power Analysis : Ensure sample sizes ≥6/group (α=0.05, power=0.8).
    Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

Q. How should researchers document synthetic protocols for reproducibility?

  • Methodological Answer :

  • Detailed Experimental Sections : Specify resin type, coupling times, and solvent ratios.
  • Supporting Information : Include raw NMR spectra, HPLC chromatograms, and MS data.
  • FAIR Principles : Deposit data in repositories (e.g., Zenodo) with unique DOIs.
    Adhere to Beilstein Journal guidelines for compound characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.